An In-depth Technical Guide to the Mechanism of Action of RG7775 in Cancer Cells
An In-depth Technical Guide to the Mechanism of Action of RG7775 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of RG7775 (RO6839921) Activity
RG7775, also known as RO6839921, is an intravenously administered prodrug of idasanutlin (RG7388). Its primary mechanism of action in cancer cells is the targeted inhibition of the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. In many cancer types that retain wild-type TP53, the p53 protein is often inactivated through overexpression of its negative regulator, MDM2. RG7775, through its active form idasanutlin, potently disrupts this interaction, leading to the stabilization and activation of p53. This reactivation of p53's tumor-suppressive functions triggers downstream pathways that result in cell cycle arrest and apoptosis in malignant cells.
Quantitative Analysis of RG7775/Idasanutlin Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo preclinical activity of RG7775 and its active metabolite, idasanutlin.
Table 1: In Vitro Activity of Idasanutlin
| Parameter | Cell Line/Assay | Value | Reference |
| p53-MDM2 Binding Inhibition (IC50) | HTRF Assay | 6 nM | [1][2] |
| Cell Proliferation Inhibition (IC50) | SJSA-1 (Osteosarcoma) | 10 nM | [3] |
| HCT116 (Colon Cancer) | 10 nM | [3] | |
| MV4-11 (AML) | 55 nM (relative), 51 nM (absolute) | [4] | |
| MOLM-13 (AML) | 35 nM (relative), 31 nM (absolute) | [4] | |
| OCI-AML-3 (AML) | 142 nM (relative), 108 nM (absolute) - in combination with venetoclax | [4] | |
| KCNR (Neuroblastoma) | Not specified, but effective in combination | [5] | |
| SJNB12 (Neuroblastoma) | Not specified, but effective in combination | [5] |
Table 2: Preclinical Pharmacokinetics of RG7775 and Idasanutlin in Neuroblastoma Xenograft Models
Data from a single intravenous dose of RG7775 (equivalent to 100 mg/kg of idasanutlin) in SHSY5Y-Luc orthotopic tumor-bearing mice.
| Parameter | Matrix | Value | Time to Peak | Reference |
| Idasanutlin Peak Concentration | Plasma | ~135 mg/L | 1 hour | [6][7] |
| Idasanutlin Half-life (T1/2) | Plasma | 3.2 ± 0.5 hours | N/A | [6] |
| Idasanutlin AUC (Area Under the Curve) | Plasma | 327 h*mg/L (AUCinf) | N/A | [6] |
| Idasanutlin Peak Concentration | Tumor | 18.2 ± 2.3 µg/mL | 3 hours | [6] |
| p53 Pathway Activation (Maximal) | Tumor | N/A | 3-6 hours | [6][8] |
Table 3: In Vivo Efficacy of RG7775/Idasanutlin
| Cancer Model | Treatment | Dosing Schedule | Outcome | Reference |
| Neuroblastoma (SHSY5Y-Luc & NB1691-Luc orthotopic xenografts) | RG7775 + Temozolomide | Not specified | Greater tumor growth inhibition and increased survival compared to vehicle control. | [6][8] |
| Neuroblastoma (KCNR xenograft) | Idasanutlin (25 mg/kg) + Venetoclax (100 mg/kg) | Daily oral, 3 weeks | Tumor regression. | [5] |
| Neuroblastoma (CHOA-NBX-4 PDX) | Idasanutlin (25 mg/kg) + Venetoclax (100 mg/kg) | Daily oral, 10 days | Significant inhibition of tumor growth. | [5] |
| Acute Myeloid Leukemia (subcutaneous and orthotopic models) | Idasanutlin + Venetoclax | Not specified | Strongly superior efficacy compared to single agents. | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the core signaling pathway affected by RG7775 and a general workflow for evaluating its preclinical efficacy.
Caption: RG7775 Mechanism of Action in Cancer Cells.
Caption: Preclinical Evaluation Workflow for RG7775.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of RG7775 and idasanutlin.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Binding
-
Objective: To quantify the inhibitory effect of idasanutlin on the p53-MDM2 protein-protein interaction.
-
Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity (i.e., when p53 and MDM2 are bound), excitation of the donor leads to energy transfer and emission from the acceptor. Inhibition of the interaction by idasanutlin reduces this signal.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA).
-
Serially dilute idasanutlin in DMSO and then in the reaction buffer.
-
In a 384-well plate, add the diluted idasanutlin, GST-tagged MDM2, and a biotinylated p53 peptide.
-
Incubate the mixture for 1 hour at 37°C to allow for binding and inhibition.
-
Add an anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of idasanutlin on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., SJSA-1, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of idasanutlin or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control and plot against the drug concentration to calculate the IC50.
-
Western Blot Analysis for p53 Pathway Proteins
-
Objective: To detect the protein levels of p53 and its downstream targets (p21, MDM2) following treatment with idasanutlin.
-
Protocol:
-
Treat cancer cells with idasanutlin or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of RG7775, alone or in combination with other agents, in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., SHSY5Y-Luc neuroblastoma cells) orthotopically or subcutaneously into immunocompromised mice (e.g., athymic nude or NOD-SCID mice).
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment groups (e.g., vehicle control, RG7775 alone, combination therapy).
-
Administer RG7775 intravenously and other agents via the appropriate route (e.g., oral gavage for temozolomide) according to the specified dosing schedule.
-
Monitor tumor growth regularly using calipers or bioluminescence imaging.
-
Monitor the body weight and overall health of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Analyze the data to determine tumor growth inhibition and any survival benefit.
-
References
- 1. idasanutlin - My Cancer Genome [mycancergenome.org]
- 2. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of the MDM2 antagonist RO6839921 in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacoj.com [pharmacoj.com]
